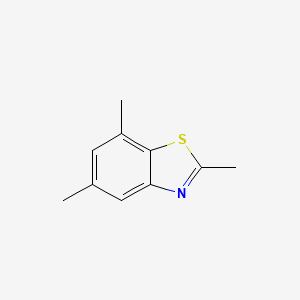

2,5,7-Trimethyl-1,3-benzothiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NS |

|---|---|

Molecular Weight |

177.27 g/mol |

IUPAC Name |

2,5,7-trimethyl-1,3-benzothiazole |

InChI |

InChI=1S/C10H11NS/c1-6-4-7(2)10-9(5-6)11-8(3)12-10/h4-5H,1-3H3 |

InChI Key |

RAXRNJIUSJAKMT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)C)C |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 2,5,7 Trimethyl 1,3 Benzothiazole and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise molecular structure of 2,5,7-trimethyl-1,3-benzothiazole by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the three methyl groups. The aromatic region would likely show two singlets corresponding to the protons at the C4 and C6 positions of the benzene (B151609) ring. The chemical shifts of the three methyl groups (at C2, C5, and C7) would appear as sharp singlets in the upfield region, typically between 2.0 and 3.0 ppm. The integration of these signals would correspond to a 1:1 ratio for the aromatic protons and a 3:3:3 ratio for the methyl protons, confirming their respective counts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, with the molecular formula C₁₀H₁₁NS, ten distinct carbon signals are anticipated. The carbon atom at the C2 position, being part of the thiazole (B1198619) ring and bonded to nitrogen and sulfur, typically resonates at a significantly downfield chemical shift, often above 160 ppm. mdpi.com The carbons of the benzene ring appear in the aromatic region (approx. 110-150 ppm), with their specific shifts influenced by the attached methyl groups. The three methyl carbons will produce signals in the upfield aliphatic region (approx. 15-25 ppm). Data for the related isomer, 2,5,6-trimethylbenzothiazole, shows characteristic shifts for the methyl and aromatic carbons that serve as a comparative reference. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: This table is based on typical chemical shifts for benzothiazole (B30560) derivatives. Actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-CH₃ | ~2.8 | ~20 |

| C4-H | ~7.2 | ~122 |

| C5-CH₃ | ~2.4 | ~18 |

| C6-H | ~7.0 | ~125 |

| C7-CH₃ | ~2.5 | ~19 |

| C2 | - | ~168 |

| C3a | - | ~152 |

| C4 | - | ~122 |

| C5 | - | ~135 |

| C6 | - | ~125 |

| C7 | - | ~130 |

| C7a | - | ~133 |

Infrared (IR) and Mass Spectrometry (MS) for Vibrational and Mass Profile Analysis

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups and vibrational modes within the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. These include C-H stretching vibrations from the aromatic ring and methyl groups (around 2900-3100 cm⁻¹), and aromatic C=C stretching vibrations (typically in the 1450-1600 cm⁻¹ region). A key feature would be the C=N stretching vibration of the thiazole ring, which is expected around 1500-1650 cm⁻¹. jetir.org The spectrum of the related 2-methylbenzothiazole (B86508) shows prominent peaks that can be used for comparison. nist.gov

Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and providing structural clues. For this compound (C₁₀H₁₁NS), the monoisotopic mass is 177.06 g/mol . uni.lu In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 177. The fragmentation pattern would likely involve the loss of a methyl group to give a stable fragment ion. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. jyoungpharm.org Predicted collision cross-section data suggests the formation of various adducts in electrospray ionization (ESI) mode, such as [M+H]⁺ at m/z 178.06850. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Data sourced from predicted values. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M]⁺ | 177.06067 |

| [M+H]⁺ | 178.06850 |

| [M+Na]⁺ | 200.05044 |

| [M-H]⁻ | 176.05394 |

Electronic Spectroscopy (e.g., UV-Vis Spectroscopy) for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions of conjugated systems. Benzothiazole derivatives are known to exhibit strong UV absorption. researchgate.net The spectrum of this compound is expected to show intense absorption bands in the UV region, characteristic of the benzothiazole chromophore. For the parent benzothiazole molecule, absorption maxima are observed around 250 nm and 290 nm. nist.gov The addition of three electron-donating methyl groups to the benzene ring is expected to cause a bathochromic (red) shift, moving the absorption maxima to slightly longer wavelengths. The specific λ(max) values and molar absorptivity are dependent on the solvent used. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Structural Analysis

While specific single-crystal X-ray diffraction data for this compound is not publicly available, analysis of related benzothiazole structures provides significant insight into its expected solid-state conformation. nih.govnih.gov

Based on crystal structures of similar benzothiazoles, the bond lengths and angles within the this compound molecule can be predicted with reasonable accuracy. nih.gov

Bond Lengths: The C-S bonds in the thiazole ring are typically around 1.74-1.75 Å, while the C=N double bond is shorter, approximately 1.29 Å. nih.gov The C-C bonds within the benzene ring will exhibit lengths characteristic of aromatic systems (around 1.39 Å), with minor variations due to the attached methyl groups and fusion to the thiazole ring.

Bond Angles: The internal angles of the five-membered thiazole ring and the six-membered benzene ring are constrained by their cyclic nature. For instance, the angles around the sp² hybridized carbons in the benzene ring will be close to 120°.

Dihedral Angles: The dihedral angle between the mean planes of the thiazole and benzene rings is, by definition, close to zero, reflecting the planarity of the fused system. nih.gov The orientation of the methyl groups relative to the ring would be of interest, though free rotation around the C-C single bonds is expected.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a purified sample of this compound. This confirms that the empirical formula matches the theoretical composition, thereby verifying the compound's stoichiometry. For a pure sample, the experimental values are expected to align closely (typically within ±0.4%) with the calculated theoretical percentages. orientjchem.org

Table 3: Theoretical Elemental Composition of this compound (C₁₀H₁₁NS)

| Element | Atomic Mass | Count | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 10 | 120.11 | 67.75% |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 6.26% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.90% |

| Sulfur (S) | 32.06 | 1 | 32.06 | 18.09% |

| Total | 177.265 | 100.00% |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful and indispensable technique for the characterization of metal complexes containing one or more unpaired electrons. This method provides detailed insights into the electronic structure, oxidation state, and coordination environment of the paramagnetic metal center. For hypothetical paramagnetic complexes of this compound, such as those with Cu(II), Ru(III), Co(II), or vanadyl (VO²⁺) ions, EPR spectroscopy would be crucial for elucidating key structural and electronic properties.

The fundamental principle of EPR involves the absorption of microwave radiation by an unpaired electron in the presence of a strong magnetic field. The resonance condition is described by the equation:

ΔE = hν = gβB

where 'g' is the g-factor (a dimensionless quantity), 'β' is the Bohr magneton, and 'B' is the strength of the external magnetic field. The g-factor is a characteristic property of the paramagnetic species and its local environment. Anisotropy in the g-factor (gₓ, gᵧ, g₂) provides valuable information about the symmetry of the metal ion's coordination sphere.

Detailed Research Findings from Related Systems

Studies on metal complexes with other benzothiazole derivatives offer a framework for understanding the potential EPR characteristics of this compound complexes.

Ruthenium(III) Complexes: For low-spin d⁵ Ru(III) complexes, which are paramagnetic with one unpaired electron, EPR spectra are highly sensitive to the geometry and covalency of the metal-ligand bonds. illinois.edu In an octahedral environment, distortions from perfect symmetry lead to anisotropic g-tensors. For instance, Ru(III) complexes with benzothiazole-derived Schiff bases often exhibit rhombic spectra with three distinct g-values (gₓ ≠ gᵧ ≠ g₂), indicative of a low-symmetry environment. illinois.edu The deviation of these g-values from the free-electron value (gₑ ≈ 2.0023) is a direct consequence of spin-orbit coupling and provides information about the mixing of electronic ground and excited states.

Copper(II) Complexes: Cu(II), with a d⁹ electronic configuration, is a classic candidate for EPR studies. The EPR spectra of Cu(II) complexes are sensitive to the coordination geometry, the nature of the donor atoms, and the degree of distortion from idealized geometries. For square planar or square pyramidal Cu(II) complexes, which are common, an axial spectrum is typically observed with g∥ > g⊥ > gₑ. mdpi.com The g∥ value is particularly sensitive to the nature of the axial ligands and the covalency of the in-plane sigma bonds. Hyperfine coupling to the copper nucleus (⁶³Cu and ⁶⁵Cu, both with I = 3/2) provides further structural information, with the magnitude of the hyperfine coupling constant (A) reflecting the localization of the unpaired electron on the metal center.

Cobalt(II) Complexes: High-spin Co(II) (d⁷, S = 3/2) in coordination complexes can be challenging to study by conventional EPR due to rapid spin-lattice relaxation. researchgate.net However, in certain geometries, particularly five-coordinate and some six-coordinate environments, EPR signals can be observed at low temperatures. researchgate.net The resulting spectra can be complex, often requiring analysis as an effective S = 1/2 system at low temperatures. The g-values are typically highly anisotropic. Low-spin Co(II) complexes (S = 1/2) yield more readily interpretable EPR spectra with g-values that can be related to the electronic ground state.

Hypothetical EPR Data for Metal Complexes of this compound

Although no specific experimental data has been found for metal complexes of this compound, a hypothetical data table can be constructed based on typical values observed for analogous benzothiazole complexes. This table serves to illustrate the type of information that would be obtained from such studies.

| Metal Ion | Proposed Geometry | g-value(s) | Hyperfine Coupling Constant(s) (A) |

| Cu(II) | Square Planar/Tetragonal | g∥ ≈ 2.20-2.35g⊥ ≈ 2.04-2.08 | A∥(⁶³Cu) ≈ (150-200) x 10⁻⁴ cm⁻¹A⊥(⁶³Cu) ≈ (10-40) x 10⁻⁴ cm⁻¹ |

| Ru(III) | Distorted Octahedral | g₁ ≈ 2.4-2.6g₂ ≈ 2.1-2.3g₃ ≈ 1.8-1.9 | - |

| Co(II) (low spin) | Square Planar/Pyramidal | g∥ ≈ 2.1-2.4g⊥ ≈ 2.0-2.1 | A∥(⁵⁹Co) ≈ (80-120) x 10⁻⁴ cm⁻¹A⊥(⁵⁹Co) ≈ (10-30) x 10⁻⁴ cm⁻¹ |

| VO(II) | Square Pyramidal | g∥ ≈ 1.93-1.95g⊥ ≈ 1.97-1.99 | A∥(⁵¹V) ≈ (160-180) x 10⁻⁴ cm⁻¹A⊥(⁵¹V) ≈ (60-70) x 10⁻⁴ cm⁻¹ |

Note: This table is illustrative and presents typical ranges for related complexes. Actual experimental values for this compound complexes may vary.

Reactivity and Derivatization Strategies for 2,5,7 Trimethyl 1,3 Benzothiazole

Substituent Effects on Benzothiazole (B30560) Ring Reactivity

The reactivity of the benzothiazole ring system is significantly influenced by the nature and position of its substituents. In 2,5,7-trimethyl-1,3-benzothiazole, the three methyl groups (-CH₃) play a crucial role in directing and modifying its chemical behavior. Methyl groups are known as electron-donating groups (EDGs) through an inductive effect. mdpi.comlibretexts.org This electron-donating nature increases the electron density of the aromatic rings, making them more susceptible to electrophilic attack compared to an unsubstituted benzothiazole.

Specifically, the methyl groups at positions 5 and 7 are located on the benzene (B151609) part of the molecule. Their electron-donating effects activate the benzene ring towards electrophilic aromatic substitution. libretexts.org The directing influence of these alkyl groups generally favors substitution at the ortho and para positions relative to themselves. libretexts.org In the case of this compound, this would suggest that electrophilic attack is likely to occur at the C4 and C6 positions of the benzene ring.

The methyl group at the C2 position is on the thiazole (B1198619) ring. This position is part of the heterocyclic core and its reactivity is distinct from the benzene ring. The thiazole ring itself is generally considered electron-deficient. However, the C2-methyl group can influence the reactivity of the thiazole moiety, for instance, by affecting the basicity of the imino nitrogen (N3).

Regioselective Functionalization of the Benzene Ring and Thiazole Ring

The selective introduction of functional groups onto either the benzene or the thiazole ring of this compound is a key aspect of its derivatization.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic compounds. nih.gov For benzothiazole derivatives, this strategy allows for the precise introduction of new bonds at specific carbon-hydrogen sites, often with high regioselectivity. The nitrogen atom in the thiazole ring can act as a directing group, facilitating the activation of nearby C-H bonds through chelation assistance with a transition metal catalyst. nih.gov

While specific studies on the C-H activation of this compound are not extensively detailed in the provided results, general principles suggest that the C-H bonds on both the benzene and thiazole rings could be targeted. For instance, ruthenium(II) catalysts have been successfully used for the ortho-amidation of 2-aryl benzothiazoles, where the benzothiazole nitrogen directs the functionalization. nih.gov Similar strategies could potentially be applied to functionalize the C4 or C6 positions of the benzene ring in this compound. Iron-catalyzed C-H activation has also been demonstrated for amines, highlighting the potential for diverse catalytic systems in such transformations. nih.gov

Electrophilic Substitution: The benzene ring of this compound is activated by the methyl groups at positions 5 and 7, making it susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. byjus.comyoutube.comyoutube.com The general mechanism involves the generation of an electrophile which then attacks the electron-rich benzene ring to form a carbocation intermediate, followed by the loss of a proton to restore aromaticity. byjus.com Due to the directing effects of the methyl groups, electrophilic substitution is expected to occur primarily at the C4 and C6 positions.

Nucleophilic Substitution: The thiazole ring in benzothiazoles is generally electron-deficient and can be susceptible to nucleophilic attack, particularly at the C2 position. However, in this compound, the C2 position is already substituted with a methyl group. Nucleophilic substitution reactions on the benzothiazole scaffold can also occur, for example, by displacement of a suitable leaving group. Studies on other benzothiazole derivatives have shown that nucleophilic substitution can proceed at different centers, including the selenium atom in related seleno-heterocycles. nih.govrsc.org While direct nucleophilic substitution on the unsubstituted carbons of this compound is less common, derivatization to introduce leaving groups could open pathways for such reactions.

Coordination Chemistry: Formation of Metal Complexes with Trimethyl Benzothiazole Ligands

Benzothiazole and its derivatives are versatile ligands in coordination chemistry, capable of coordinating to a wide range of metal ions. biointerfaceresearch.comuky.edu The presence of both nitrogen and sulfur heteroatoms provides multiple potential binding sites.

In metal complexes involving benzothiazole derivatives, coordination typically occurs through the imino nitrogen atom (N3) of the thiazole ring. biointerfaceresearch.comsrce.hr This nitrogen atom possesses a lone pair of electrons that can readily form a coordinate bond with a metal center. The sulfur atom in the thiazole ring is generally a weaker donor compared to the nitrogen.

For this compound, the primary coordination site is expected to be the N3 atom. The steric hindrance from the C2-methyl group might influence the coordination geometry but is unlikely to prevent coordination altogether. In some cases, benzothiazole derivatives can act as bidentate or bridging ligands, especially if additional donor groups are present on the molecule.

A variety of transition metal complexes with benzothiazole-based ligands have been synthesized and characterized. srce.hrfoundryjournal.netnih.govnih.gov These complexes often exhibit interesting structural and electronic properties. The synthesis typically involves the reaction of a metal salt with the benzothiazole ligand in a suitable solvent. nih.gov

While specific examples of complexes with this compound are not detailed in the search results, the general reactivity pattern of benzothiazoles suggests that it can form stable complexes with various transition metals. For instance, complexes of copper(II), cobalt(II), and nickel(II) with other benzimidazole-derived ligands have been reported, often exhibiting tetrahedral or octahedral geometries depending on the ligand-to-metal ratio and the presence of other coordinating species. nih.govnih.gov Ruthenium(II) and osmium(II) complexes with 2-phenylbenzothiazole (B1203474) derivatives have also been synthesized and show potential as anticancer agents. nih.gov

Investigation of Coordination Geometries and Structural Conformations in Complexes

The benzothiazole moiety is a versatile ligand in coordination chemistry. Studies on benzothiazole-derived imine bases have provided insight into the formation and geometry of metal complexes. For instance, the reaction of a benzothiazole-containing imine base, 2-((E)-(2-(benzo[d]thiazol-2-yl)phenylimino)methyl)-5-methoxyphenol (BMM), with cobalt(III) and ruthenium(III) salts has been shown to yield stable complexes. biointerfaceresearch.com

Spectroscopic and analytical data have confirmed the coordination of these metals, leading to complexes with an octahedral geometry. biointerfaceresearch.com In these arrangements, the BMM ligand coordinates with the metal center. Two types of complexes have been synthesized: a 1:2 ratio of metal to ligand, forming [M(BMM)₂], and a 1:1 ratio, [M(BMM)(ph)], where 'ph' represents another coordinated ligand. biointerfaceresearch.com The formation of these octahedral complexes demonstrates the ability of the benzothiazole nitrogen and the imine nitrogen to act as coordination sites, a principle that extends to derivatives like this compound.

Table 1: Characterization of Benzothiazole-Derived Metal Complexes

| Complex | Metal Ion | Ligand(s) | Proposed Geometry |

| [Co(BMM)₂]Cl | Co(III) | BMM | Octahedral |

| [Co(BMM)(ph)] | Co(III) | BMM, ph | Octahedral |

| [Ru(BMM)₂] | Ru(III) | BMM | Octahedral |

| [Ru(BMM)(ph)] | Ru(III) | BMM, ph | Octahedral |

Data sourced from studies on a representative benzothiazole imine ligand (BMM). biointerfaceresearch.com

Ring-Closing Reactions and Heterocycle Fusion

The benzothiazole ring serves as a foundational scaffold for the synthesis of more complex, fused heterocyclic systems. These reactions are critical in medicinal chemistry for creating novel molecular architectures. beilstein-journals.org

One significant strategy involves the nucleophile-induced ring contraction of 1,4-benzothiazine derivatives to form pyrrolo[2,1-b] researchgate.netresearchgate.netbenzothiazoles. beilstein-journals.orgnih.gov This transformation proceeds through the cleavage of an S-C bond in the 1,4-benzothiazine ring, followed by an intramolecular cyclization that fuses a pyrrole (B145914) ring onto the benzothiazole core. beilstein-journals.orgnih.gov This method provides a pathway to angularly fused sulfur and nitrogen-containing heterocycles. beilstein-journals.org

Another approach to heterocycle fusion involves multicomponent reactions (MCRs). For example, reactions of 2-methylbenzothiazole (B86508) with acetylenedicarboxylates and active methylene (B1212753) compounds can lead to the formation of fused systems. nih.gov Similarly, the reaction of 2-cyanomethyl-1,3-benzothiazole with various α,β-unsaturated nitriles can yield pyrido[2,1-b]benzothiazole derivatives. researchgate.net These reactions highlight the reactivity of the methyl group at the C2 position, which can be deprotonated to participate in condensation reactions. thieme-connect.de

The thermolysis of certain heterocyclic compounds, such as 5-(arylimino)thiatriazoles, can also result in the formation of benzothiazole derivatives through simultaneous annulation of a phenyl substituent. thieme-connect.de Furthermore, the benzothiazole ring itself can participate in cycloaddition reactions. For instance, 2-vinylbenzothiazoles can act as dienes in [2+4] cycloaddition reactions, leading to the formation of new fused rings. thieme-connect.de

Table 2: Examples of Ring-Closing and Fusion Reactions Involving Benzothiazole Scaffolds

| Starting Material(s) | Reagents/Conditions | Fused Product Type | Ref. |

| 3-Aroylpyrrolo[2,1-c] researchgate.netnih.govbenzothiazine-1,2,4-triones | Nucleophiles (e.g., alcohols, amines) | Pyrrolo[2,1-b] researchgate.netresearchgate.netbenzothiazole | beilstein-journals.orgnih.gov |

| 2-Methylbenzothiazole, acetylenedicarboxylates, active methylene compounds | Multicomponent Reaction | Fused Heterocycles | nih.gov |

| 2-Cyanomethyl-1,3-benzothiazole, α,β-unsaturated nitriles | Base-catalyzed condensation | Pyrido[2,1-b]benzothiazole | researchgate.net |

| 2-Vinylbenzothiazole | Dienophile, Heat | [2+4] Cycloaddition Adducts | thieme-connect.de |

Theoretical and Computational Studies on 2,5,7 Trimethyl 1,3 Benzothiazole

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecular systems. For 2,5,7-Trimethyl-1,3-benzothiazole, DFT calculations, typically employing methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide fundamental insights into its molecular nature. These computational approaches are instrumental in predicting molecular geometry, electronic structure, and reactivity.

Geometry Optimization and Validation against Experimental Data

Analysis of Electronic Structure and Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap)

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining molecular reactivity and stability. mdpi.com A smaller energy gap indicates higher reactivity and lower kinetic stability, as electrons can be more easily excited to a higher energy state. mdpi.com

For benzothiazole (B30560) derivatives, the HOMO is typically localized over the electron-rich regions, including the benzene (B151609) and thiazole (B1198619) rings, while the LUMO is often distributed over the thiazole ring and any electron-withdrawing substituents. The introduction of methyl groups, which are electron-donating, at positions 2, 5, and 7 in the benzothiazole structure is expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to the unsubstituted benzothiazole. This would suggest that this compound is likely to be more reactive.

Below is a table illustrating typical HOMO, LUMO, and energy gap values for related benzothiazole derivatives as reported in computational studies.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzothiazole Derivative 1 | -6.5 | -1.8 | 4.7 |

| Benzothiazole Derivative 2 | -6.3 | -2.0 | 4.3 |

| Benzothiazole Derivative 3 | -6.7 | -1.5 | 5.2 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are favorable for nucleophilic attack.

In the case of this compound, the MEP map would likely show the most negative potential localized around the nitrogen atom of the thiazole ring due to its high electronegativity and lone pair of electrons. This region would be the primary site for electrophilic attack. Conversely, the hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive potential, making them susceptible to nucleophilic interactions.

Prediction of Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Electronegativity (χ) : Measures the power of an atom or group of atoms to attract electrons.

Chemical Potential (μ) : Represents the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η) : Measures the resistance to change in the electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of hardness, indicating the molecule's polarizability. Soft molecules have a small HOMO-LUMO gap.

Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons.

These parameters are calculated using the energies of the HOMO and LUMO. Studies on benzothiazole derivatives have shown how these descriptors can be used to compare the reactivity of different substituted compounds. mdpi.com The presence of electron-donating methyl groups in this compound would influence these descriptors, likely decreasing its electronegativity and hardness, and increasing its softness and nucleophilicity compared to the parent benzothiazole.

A representative table of calculated reactivity descriptors for a benzothiazole derivative is shown below:

| Parameter | Value |

| Electronegativity (χ) (eV) | 4.15 |

| Chemical Potential (μ) (eV) | -4.15 |

| Chemical Hardness (η) (eV) | 2.35 |

| Chemical Softness (S) (eV⁻¹) | 0.43 |

| Electrophilicity Index (ω) (eV) | 3.67 |

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Adsorption Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide insights into its behavior in different environments, such as in solution or adsorbed on a surface. These simulations can reveal information about intermolecular interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, which are crucial for understanding its physical properties and potential applications. nih.govnih.gov

For instance, MD simulations could be employed to study the adsorption of this compound on a metal surface, which is relevant to its potential use as a corrosion inhibitor. The simulations would track the trajectory of the molecule as it approaches and interacts with the surface, providing details about the binding orientation, adsorption energy, and the nature of the bonds formed. nih.gov

Thermodynamic Parameter Calculations

DFT calculations can also be used to determine various thermodynamic parameters of a molecule, such as its standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°). These parameters are essential for understanding the stability of the molecule and the spontaneity of reactions in which it participates.

For a given reaction involving this compound, the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be calculated to predict whether the reaction is exothermic or endothermic, and whether it is spontaneous under certain conditions. For example, a negative ΔG indicates a spontaneous reaction. While specific thermodynamic data for this compound were not found, studies on other benzothiazole derivatives have successfully used DFT to calculate these properties and predict reaction outcomes. mdpi.com

Computational Approaches to Structure-Activity Relationship (SAR) Studies (excluding biological activity interpretation)

Theoretical and computational chemistry offer powerful tools for elucidating the structure-activity relationships (SAR) of heterocyclic compounds like this compound. These methods provide insights into the intrinsic molecular properties that govern interactions, without direct interpretation of biological outcomes. Key computational approaches include Quantitative Structure-Activity Relationship (QSAR) modeling, Density Functional Theory (DFT), and molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical correlation between the structural properties of a series of compounds and their activities. This is achieved by calculating various molecular descriptors that quantify the physicochemical characteristics of the molecules.

In studies of benzothiazole derivatives, QSAR models have been developed to understand how specific structural modifications influence their profiles. For instance, a QSAR analysis on a series of 59 benzazole molecules was conducted, splitting them into a training set of 47 molecules and a test set of 12 molecules. mdpi.com The resulting models often rely on descriptors related to the spatial distribution of atomic properties.

One such model incorporated BCUT (Burden eigenvalues) descriptors, which are derived from the matrix representation of the molecule. The model for one activity profile included:

BELp1 : The lowest negative eigenvalue of the Burden matrix, weighted by atomic polarizability.

BEHv6 : The highest positive eigenvalue of the Burden matrix, weighted by atomic van der Waals volumes. mdpi.com

Another descriptor found to be significant in a different model was MATS8v , which relates to the Moran autocorrelation of a topological structure, considering atomic van der Waals volumes at a topological distance of 8. mdpi.com

A separate QSAR study on 13 benzothiazole derivatives utilized the semi-empirical AM1 method to calculate electronic descriptors. researchgate.net The resulting multiparameter linear regression equation highlighted the importance of properties such as atomic net charges on specific atoms (qC4, qC5, qC6), the energies of the highest occupied and lowest unoccupied molecular orbitals (EHOMO and ELUMO), and polarizability (α). researchgate.net The statistical quality of this model was validated by parameters such as the correlation coefficient (r = 0.994) and the square of the correlation coefficient (r² = 0.987). researchgate.net

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov Computations are typically performed using specific functionals and basis sets, such as the B3LYP method with a 6–31+G(d,p) basis set, to optimize molecular geometries and calculate various electronic properties. nih.govmdpi.commdpi.com

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the electronic characteristics of a compound. mdpi.com The HOMO-LUMO energy gap (ΔE) is an indicator of kinetic stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

In a computational study of five benzothiazole derivatives, the calculated ΔE values ranged from 4.46 eV to 4.73 eV. mdpi.com A compound featuring two -CF₃ groups exhibited the lowest energy gap (4.46 eV), while derivatives with para-methylphenyl and phenyl substituents showed the highest gaps (4.71 eV and 4.73 eV, respectively). mdpi.com This demonstrates how substituent changes directly modulate the electronic properties of the benzothiazole scaffold.

Table 1: Calculated Molecular Properties of Benzothiazole Derivatives using DFT This table presents representative data from studies on various benzothiazole derivatives to illustrate the types of parameters calculated. The specific values are not for this compound but for analogous structures.

| Compound Type | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) | Source |

| Phenyl-substituted benzothiazole | -6.45 | -1.72 | 4.73 | 1.83 | mdpi.com |

| p-Methylphenyl-substituted benzothiazole | -6.31 | -1.60 | 4.71 | 2.12 | mdpi.com |

| p-Chlorophenyl-substituted benzothiazole | -6.49 | -1.89 | 4.60 | 2.08 | mdpi.com |

| p-Methoxyphenyl-substituted benzothiazole | -6.10 | -1.52 | 4.58 | 2.95 | mdpi.com |

| m,m-di(CF₃)phenyl-substituted benzothiazole | -7.02 | -2.56 | 4.46 | 5.28 | mdpi.com |

Vibrational Analysis: Theoretical vibrational spectra (IR) can be computed to confirm that the optimized geometry represents a true energy minimum (indicated by the absence of imaginary frequencies) and to understand the vibrational modes of the molecule. mdpi.com

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com In the context of SAR, docking is used to explore the binding modes and interactions of a series of compounds within a receptor's active site. The methodology involves preparing the 3D structures of both the ligand (e.g., a benzothiazole derivative) and the receptor protein. nih.gov Software like AutoDock is used to perform the docking calculations, which yield scoring functions that estimate the binding affinity. nih.govbiointerfaceresearch.com

Non Pharmacological Applications and Contributions of Benzothiazole Derivatives in Materials Science

Role as Vulcanization Accelerators in Polymer Chemistry

The vulcanization of rubber is a critical industrial process that converts natural rubber and synthetic polymers into more durable materials. This is achieved by forming cross-links between individual polymer chains. Sulfur vulcanization, when uncatalyzed, is an exceptionally slow and inefficient process. To enhance the speed and efficiency of this reaction, chemical compounds known as vulcanization accelerators are added to the rubber formulation.

Benzothiazole (B30560) derivatives are one of the most significant classes of moderately fast primary accelerators used in the rubber industry. researchgate.netuni.lu They allow vulcanization to occur at lower temperatures and in shorter times, and with improved final properties of the vulcanizate. researchgate.net The foundational compound for many of these accelerators is 2-Mercaptobenzothiazole (MBT). MBT and its derivatives, such as Benzothiazyl disulfide (MBTS) and various sulfenamides (e.g., CBS, TBBS), are widely employed. researchgate.netresearchgate.netnih.gov The mechanism involves the accelerator reacting with sulfur to form an active sulfurating agent, which then efficiently creates the desired cross-links in the polymer matrix. nih.gov

Table 1: Common Benzothiazole-Based Vulcanization Accelerators

| Compound Name | Abbreviation | Class | Typical Application |

|---|---|---|---|

| 2-Mercaptobenzothiazole | MBT | Primary Accelerator | General purpose, used in a wide variety of rubber goods researchgate.net |

| Benzothiazyl disulfide | MBTS | Primary Accelerator | Offers better scorch safety than MBT uni.lu |

| N-Cyclohexyl-2-benzothiazolesulfenamide | CBS | Delayed-Action Accelerator | Provides good scorch delay, used in tire manufacturing researchgate.net |

Application as Antioxidants

Antioxidants are compounds that inhibit oxidation, a chemical reaction that can produce free radicals, thereby leading to chain reactions that may damage materials. In materials science, antioxidants are crucial for preventing the degradation of polymers and other organic materials upon exposure to oxygen, heat, and UV light.

The benzothiazole nucleus is a structural motif found in various compounds developed for their antioxidant properties. These derivatives can act as radical scavengers or chain-breaking antioxidants. Research has shown that certain substituted benzothiazoles can be effective multifunctional agents, particularly for protecting against oxidative stress-induced damage. nih.gov For example, studies on specific benzothiazole derivatives have demonstrated their capacity for synergistic antioxidant and photoprotective effects. nih.gov

There is a lack of specific studies focusing on the antioxidant capabilities of 2,5,7-Trimethyl-1,3-benzothiazole in materials science. The antioxidant activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the ring system. For instance, the presence of hydroxyl or amino groups can significantly enhance antioxidant capacity, a feature not present in the simple trimethyl structure of the title compound.

Use as Plant Growth Regulators

Plant growth regulators are substances that influence the growth and development of plants. They are used in agriculture to modify crop growth, from inhibiting the growth of grasses in turf management to promoting root formation.

The benzothiazole structure has been identified as a scaffold for compounds with plant growth-regulating activities. researchgate.netnih.govnih.govrepec.org Research has demonstrated that certain 2-substituted benzothiazole derivatives can exhibit auxin-like effects, such as promoting elongation growth in wheat coleoptiles and increasing the formation of adventitious roots in mung bean cuttings. researchgate.netrepec.org The activity is concentration-dependent, with some derivatives acting as growth retardants at higher concentrations. repec.org These effects highlight the potential for developing new agrochemicals based on the benzothiazole framework. nih.govnih.gov

Table 2: Examples of Benzothiazole Derivatives Tested for Plant Growth Regulation

| Derivative Type | Plant Species Tested | Observed Effect | Reference |

|---|---|---|---|

| 2-R-substituted benzothiazoles | Triticum aestivum L. (Wheat) | Auxine-like elongation growth | repec.org |

| 2-R-substituted benzothiazoles | Cucumis sativum L. (Cucumber) | Inhibition of hypocotyl and root growth at high concentrations | repec.org |

Applications in Optical Technologies

The unique electronic properties of the benzothiazole ring system, characterized by its electron-accepting nature and extended π-conjugation, make it a valuable component in the design of advanced optical materials.

Fluorescent materials absorb light at one wavelength and emit it at a longer wavelength. This property is exploited in various applications, including biological imaging, sensors, and solid-state lighting. The benzothiazole moiety is a common building block in the synthesis of fluorescent dyes. When incorporated into larger molecular structures, such as those with carbazole (B46965) and cyanostilbene units, it can contribute to materials with strong solid-state emission and interesting properties like aggregation-induced emission (AIE). organic-chemistry.org The specific substitution on the benzothiazole ring can influence the photophysical properties, although in some systems, the impact of the substitution position has been found to be minimal. organic-chemistry.org

No specific data on the fluorescent properties or use of this compound as an imaging reagent are available. Typically, highly fluorescent molecules require more extensive conjugated systems and the presence of strong electron-donating and accepting groups to achieve the desired optical characteristics.

Electroluminescent materials emit light in response to an electric current. This is the principle behind organic light-emitting diodes (OLEDs), which have become prevalent in displays and lighting. Benzothiazole derivatives have been extensively investigated for use in OLEDs, often as the emissive layer or as host materials. By chemically modifying the benzothiazole core and incorporating it into complex molecular architectures, researchers can tune the emission color, efficiency, and stability of the resulting devices.

The utility of a compound in OLEDs is highly dependent on its electronic structure, energy levels (HOMO/LUMO), and solid-state morphology. While the benzothiazole class is important in this field, the simple structure of this compound is unlikely to possess the requisite properties for efficient electroluminescence without further functionalization.

Nonlinear optical (NLO) materials have optical properties that change with the intensity of incident light. They are crucial for technologies like optical data storage, frequency conversion, and optical switching. The development of second-order NLO materials often involves creating molecules with a large change in dipole moment between the ground and excited states, typically achieved with strong electron donor and acceptor groups connected by a π-conjugated bridge. lew.ro

Benzothiazolium salts, which are derivatives of benzothiazole, have been studied as potent electron-accepting moieties in NLO chromophores. Polyimides containing benzothiazole units have also been synthesized and investigated for their electro-optical properties. These studies focus on complex, engineered molecules where the benzothiazole unit is a key component of a larger charge-transfer system. There is no evidence in the literature to suggest that this compound itself has significant NLO properties suitable for these advanced applications.

Contributions to Corrosion Inhibition

The economic and safety implications of metal corrosion have driven extensive research into the development of effective corrosion inhibitors. Organic compounds, particularly those containing heteroatoms and π-electrons, have shown significant promise in this regard. While the broader class of benzothiazoles is well-established for its anti-corrosive properties, specific studies on this compound are beginning to shed light on the influence of its particular substitution pattern.

The protective mechanism of such inhibitors typically involves the adsorption of the molecule onto the metal surface, forming a barrier that isolates the metal from the corrosive environment. This adsorption can be physical, chemical, or a combination of both. The presence of the benzothiazole nucleus, with its electron-rich sulfur and nitrogen atoms, provides active sites for interaction with the d-orbitals of metal atoms.

Research into various benzothiazole derivatives has demonstrated their ability to form protective films on metals like steel, copper, and aluminum. For instance, studies on other benzothiazole compounds have shown that they can achieve high inhibition efficiencies, often exceeding 90%, in acidic environments. researchgate.netmdpi.comjmaterenvironsci.comresearchgate.net These studies utilize techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to evaluate the inhibitor's performance. researchgate.netresearchgate.netjecst.orgnrc.gov Potentiodynamic polarization curves help in determining whether an inhibitor acts on the anodic (metal dissolution) or cathodic (hydrogen evolution) reaction, or both (mixed-type). researchgate.net EIS provides insights into the resistance of the protective layer and the capacitance of the metal-solution interface. researchgate.netjecst.org

The adsorption behavior of these molecules is often described by adsorption isotherms, such as the Langmuir isotherm, which provides information about the interaction between the inhibitor and the metal surface. researchgate.netmdpi.comjmaterenvironsci.comresearchgate.net The effectiveness of the inhibitor is influenced by factors like its concentration, the temperature, and the nature of the corrosive medium. mdpi.comresearchgate.net While specific experimental data for this compound is not yet widely available in published literature, the established principles of corrosion inhibition by benzothiazoles provide a strong foundation for its potential efficacy. The methyl groups at the 2, 5, and 7 positions are expected to influence its solubility, electron density distribution, and steric factors, thereby modulating its adsorption characteristics and, consequently, its corrosion inhibition efficiency.

Development of Chemical Sensors and Solar Energy Devices

The unique photophysical properties of benzothiazole derivatives make them attractive candidates for the development of advanced materials for chemical sensing and solar energy applications.

In the realm of chemical sensors, benzothiazole-based compounds are being investigated as fluorescent chemosensors for the detection of various analytes, including metal ions and anions. nih.govmdpi.comnih.govspectroscopyonline.commdpi.comresearchgate.net The principle behind their operation often involves a change in their fluorescence properties (either "turn-on" or "turn-off") upon binding with a specific target. This change is typically a result of processes like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or aggregation-induced emission (AIE). nih.govmdpi.com For example, a benzothiazole derivative has been designed as a ratiometric and colorimetric sensor for biologically important metal ions like Zn²⁺, Cu²⁺, and Ni²⁺, exhibiting a visible color change from colorless to yellow. nih.gov Another study reported a benzothiazole-based fluorescent sensor for the highly sensitive and selective detection of cyanide ions (CN⁻) in water and living cells, with a very low detection limit. nih.govspectroscopyonline.com The design of these sensors often involves coupling the benzothiazole moiety with other functional groups to enhance selectivity and sensitivity. While specific research on this compound for these applications is still in its early stages, its core structure suggests potential for similar functionalities. The trimethyl substitution could be leveraged to fine-tune the electronic and steric properties to develop sensors for specific targets.

Q & A

Basic Research Questions

Q. What are the recommended strategies for optimizing the synthesis of 2,5,7-Trimethyl-1,3-benzothiazole to improve yield and purity?

- Methodological Answer : Synthesis optimization can be achieved through reflux conditions in polar aprotic solvents (e.g., DMSO) and controlled reaction times (12–18 hours) to minimize side reactions . Post-synthesis purification via column chromatography (e.g., 40% ethyl acetate in chloroform) and recrystallization (ethanol/water mixtures) enhances purity . Monitor reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate stability .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow safety data sheet (SDS) guidelines for benzothiazole derivatives:

- Use personal protective equipment (PPE), including nitrile gloves, goggles, and lab coats.

- Work in a fume hood to avoid inhalation exposure .

- Store in airtight containers under inert gas (e.g., nitrogen) to prevent degradation .

- For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns and methyl group positions .

- FT-IR : Identify C-S (670–710 cm⁻¹) and aromatic C-H stretching (3000–3100 cm⁻¹) .

- Elemental Analysis : Validate empirical formula (e.g., C, H, N, S content) to ≥98% purity .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking) .

Advanced Research Questions

Q. How do substituent positions (2,5,7-methyl groups) influence the electronic and steric properties of this compound?

- Methodological Answer :

- Computational Modeling : Use density functional theory (DFT) to calculate electron density distribution and frontier molecular orbitals (HOMO/LUMO) .

- Steric Effects : Compare X-ray data with analogous derivatives (e.g., 7-chloro-3-phenylbenzo[4,5]thiazolo[2,3-c][1,2,4]triazole) to assess methyl group impacts on dihedral angles and molecular planarity .

- Reactivity Studies : Perform electrophilic substitution reactions (e.g., nitration) to evaluate regioselectivity changes due to methyl groups .

Q. How can researchers resolve contradictions in reported biological activities of benzothiazole derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., halogens, aryl groups) and correlate with bioactivity data (e.g., antifungal IC50 values) .

- Standardized Assays : Use uniform protocols (e.g., CLSI broth microdilution) to minimize variability in MIC (minimum inhibitory concentration) measurements .

- Meta-Analysis : Compare literature data on analogous compounds (e.g., 2,4-dichlorophenoxy derivatives) to identify trends in substituent effects .

Q. What intermolecular interactions dominate the crystal packing of this compound derivatives?

- Methodological Answer :

- X-ray Diffraction : Identify C-H···N hydrogen bonds and π-π stacking (3.5–3.7 Å interplanar distances) between benzothiazole and aromatic rings .

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., van der Waals vs. hydrogen bonding) using software like CrystalExplorer .

- Thermal Stability : Correlate packing efficiency (via TGA/DSC) with melting points of derivatives .

Q. How can computational methods predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., fungal CYP51). Validate poses with crystallographic data from related compounds .

- MD Simulations : Perform 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and ligand-protein hydrogen bond persistence .

- Free Energy Calculations : Apply MM-GBSA to estimate ΔG binding values and rank derivatives by predicted potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.